![molecular formula C22H32N2O3 B11080233 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B11080233.png)
2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide
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Overview
Description
2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide is a synthetic organic compound that features an adamantane moiety, which is known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with a suitable halide, followed by amination to introduce the amino group. The final step involves the coupling of the aminoadamantane with a methoxyphenoxy acetamide derivative under appropriate conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or amino positions .
Scientific Research Applications
2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and coatings .
Mechanism of Action
The mechanism by which 2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide exerts its effects involves interactions with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with an amino group.
2-(1-Adamantyl)ethylamine: Another adamantane derivative with an ethylamine group.
4-(1-Adamantyl)phenol: An adamantane derivative with a phenol group
Uniqueness
2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide is unique due to its combination of an adamantane core with a methoxyphenoxy acetamide moiety. This structure imparts specific chemical and biological properties that are not observed in simpler adamantane derivatives.
Properties
Molecular Formula |
C22H32N2O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[[1-(1-adamantyl)ethylamino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C22H32N2O3/c1-14(22-9-16-5-17(10-22)7-18(6-16)11-22)24-12-15-3-4-19(20(8-15)26-2)27-13-21(23)25/h3-4,8,14,16-18,24H,5-7,9-13H2,1-2H3,(H2,23,25) |
InChI Key |
BATRBBOVCLXNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC(=C(C=C4)OCC(=O)N)OC |
Origin of Product |
United States |
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